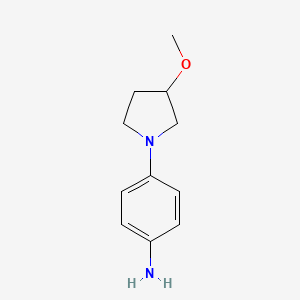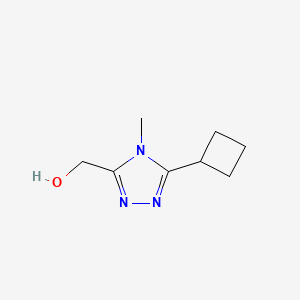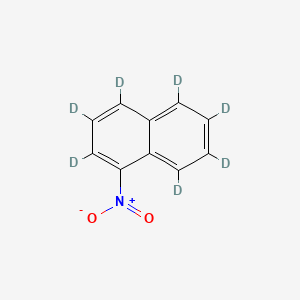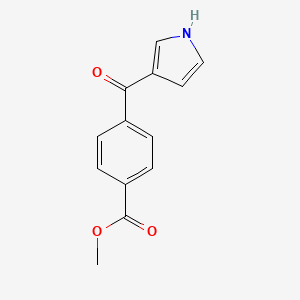![molecular formula C12H10ClN3O B1431090 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1552162-51-2](/img/structure/B1431090.png)
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Übersicht
Beschreibung
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core structure
Wirkmechanismus
Target of Action
Some pyrazine derivatives have been found to inhibit c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .
Mode of Action
These compounds interact with c-Met kinase, inhibiting its activity and thus potentially disrupting cancer cell proliferation .
Biochemical Pathways
By inhibiting c-Met kinase, these compounds could affect various signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of c-Met kinase can lead to a decrease in tumor cell proliferation, making these compounds potential anti-cancer agents .
Biochemische Analyse
Biochemical Properties
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity. This interaction is essential for its potential use as an anti-cancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, the compound has been found to interact with other proteins involved in apoptosis, such as Bcl-2 and caspases, enhancing their pro-apoptotic activities. These interactions lead to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The degradation products of the compound may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can result in toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can be excreted via the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction or inhibition, which can affect the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. The compound’s localization within tumors is particularly important for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . It interacts with various subcellular structures, including the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.
Vorbereitungsmethoden
The synthesis of 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrazolo[1,5-A]pyrazine scaffold with various functional groups . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one include:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity. These compounds share a similar core structure but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEMYWLQNWNDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431008.png)
![methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431009.png)
![Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431010.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1431013.png)



![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1431017.png)
![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)


![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)

![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)
